REACTION_CXSMILES
|
[C:1]([C:6]1[CH:7]=C2[C:12](=[CH:13][CH:14]=1)[NH:11]C(=S)C2C)([O:3][CH2:4][CH3:5])=[O:2].[CH3:17][C:18](C)([O-:20])[CH3:19].[K+].[O:23]1CCCC1>>[C:1]([C:6]1[CH:7]=[C:17]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:19](=[O:23])[C:18]2=[O:20])([O:3][CH2:4][CH3:5])=[O:2] |f:1.2|
|
Name
|
5-carboethoxy-3-methylthiooxindole
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1C=C2C(C(NC2=CC1)=S)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Acidification with 1.35 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and normal workup (vide supra)
|
Type
|
CUSTOM
|
Details
|
gave a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C=1C=C2C(C(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |